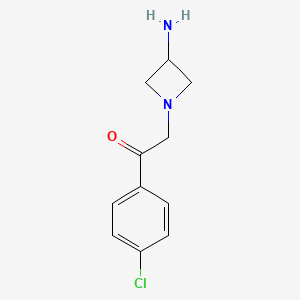
2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
- Molecular Formula : C11H13ClN2O
- Molecular Weight : 224.68 g/mol
- CAS Number : 1480155-22-3
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate that derivatives of similar structures exhibit antiviral properties. For instance, compounds with a chlorophenyl moiety have shown effectiveness against human adenovirus (HAdV), suggesting that this compound may also possess similar antiviral properties .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated, revealing a balance between potency and selectivity. For example, certain derivatives demonstrated low cytotoxicity while maintaining effective antiviral activity . This raises the potential for this compound to be developed as a therapeutic agent with minimal side effects.
- Mechanism of Action : Research suggests that compounds with similar structures may inhibit viral DNA replication processes or interfere with later stages of the viral life cycle . Understanding these mechanisms is crucial for developing targeted therapies.
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of various chlorophenyl derivatives found that specific analogs exhibited high selectivity indexes (SI > 100) against HAdV. Notably, one compound demonstrated an IC50 value of 0.27 μM with significantly reduced cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index . This suggests that similar derivatives like this compound could be effective in treating viral infections.
Case Study 2: Structural Activity Relationship (SAR)
Analyzing the structure-activity relationship of related compounds has highlighted the importance of functional groups in determining biological activity. The presence of both amino and chlorophenyl groups appears to enhance the compound's interaction with biological targets, potentially increasing its efficacy .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPWNLWBARTPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















